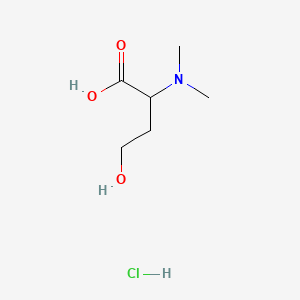
N,N-Dimethylhomoserine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethylhomoserine hydrochloride is a chemical compound that belongs to the class of amines. It is a derivative of homoserine, where the amino group is dimethylated. This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylhomoserine hydrochloride typically involves the dimethylation of homoserine. One common method is the reaction of homoserine with formaldehyde and formic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. The key steps remain similar, with the focus on optimizing yield and purity through precise control of reaction parameters.
化学反応の分析
Types of Reactions
N,N-Dimethylhomoserine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to homoserine or other derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylhomoserine oxide, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
N,N-Dimethylhomoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in studies of enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which N,N-Dimethylhomoserine hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different biological activity.
N,N-Dimethylalanine: Similar in structure but with a different side chain, leading to distinct chemical behavior.
Uniqueness
N,N-Dimethylhomoserine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H14ClNO3 |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
2-(dimethylamino)-4-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-7(2)5(3-4-8)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
InChIキー |
MUCRTPRFHZGFPK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(CCO)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
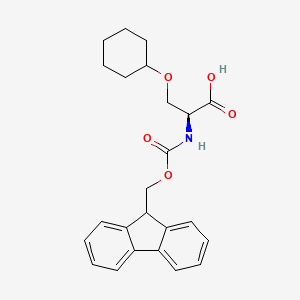
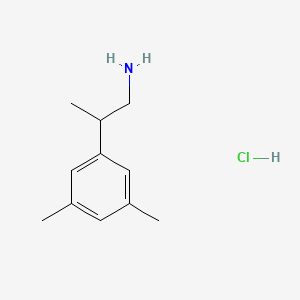
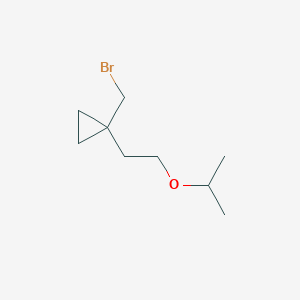
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

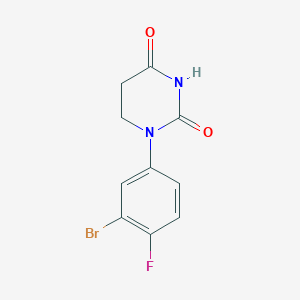
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
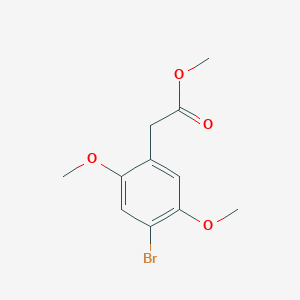
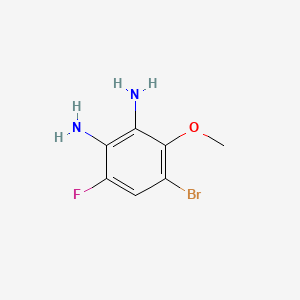
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
